molecular formula C10H11BrN2O B1445002 1-(3-Bromopyridin-2-yl)piperidin-4-one CAS No. 1057282-66-2

1-(3-Bromopyridin-2-yl)piperidin-4-one

Cat. No.: B1445002
CAS No.: 1057282-66-2
M. Wt: 255.11 g/mol
InChI Key: MYLYVCAVLYNGKI-UHFFFAOYSA-N
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Description

1-(3-Bromopyridin-2-yl)piperidin-4-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

The synthesis of 1-(3-Bromopyridin-2-yl)piperidin-4-one typically involves the reaction of 3-bromopyridine with piperidin-4-one under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

1-(3-Bromopyridin-2-yl)piperidin-4-one undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and various solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .

Mechanism of Action

The mechanism of action of 1-(3-Bromopyridin-2-yl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidinone ring play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Biological Activity

1-(3-Bromopyridin-2-yl)piperidin-4-one is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article provides a detailed examination of its biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.

This compound is synthesized through the reaction of 3-bromopyridine with piperidin-4-one. The reaction typically employs bases such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under elevated temperatures to facilitate the formation of the desired product. The synthesis can be optimized for yield and purity, especially in industrial applications, where continuous flow reactors may be used.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Specifically, it has been evaluated for its activity against various strains of bacteria and fungi. Notably, it has shown effectiveness against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values indicating potent activity .

Microorganism MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Neurological Applications

The compound has also been investigated for its effects on neurological disorders. It serves as a building block for synthesizing pharmaceutical compounds targeting conditions such as depression and anxiety. Its mechanism of action involves interaction with neurotransmitter receptors, potentially modulating pathways associated with mood regulation .

Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes or receptors involved in inflammatory processes. For instance, it has been shown to reduce interleukin-1 beta release, suggesting its role in modulating immune responses and inflammation .

The biological activity of this compound is primarily attributed to its structural components. The bromine atom on the pyridine ring enhances its binding affinity to various molecular targets, including enzymes and receptors involved in disease pathways. The piperidinone structure contributes to its overall stability and reactivity, allowing it to engage effectively in biological systems .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals notable differences in biological activity:

Compound Position of Halogen Biological Activity
This compound3Antimicrobial, anti-inflammatory
1-(4-Bromopyridin-2-yl)piperidin-4-one4Anti-inflammatory, inhibits pyroptosis
1-(3-Chloropyridin-2-yl)piperidin-4-one3Reduced antimicrobial activity

These comparisons illustrate how variations in halogen positioning affect the compound's reactivity and biological efficacy.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of piperidine derivatives including this compound demonstrated significant antibacterial effects against multiple strains of bacteria. The study utilized both disk diffusion and broth microdilution methods to evaluate efficacy, confirming the compound's potential as a lead structure for developing new antibiotics .

Case Study 2: Neurological Impact

In another investigation focusing on neuropharmacological properties, researchers assessed the compound's ability to modulate serotonin receptors. The results indicated that it could effectively alter receptor activity, suggesting potential applications in treating mood disorders .

Properties

IUPAC Name

1-(3-bromopyridin-2-yl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-9-2-1-5-12-10(9)13-6-3-8(14)4-7-13/h1-2,5H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLYVCAVLYNGKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=C(C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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